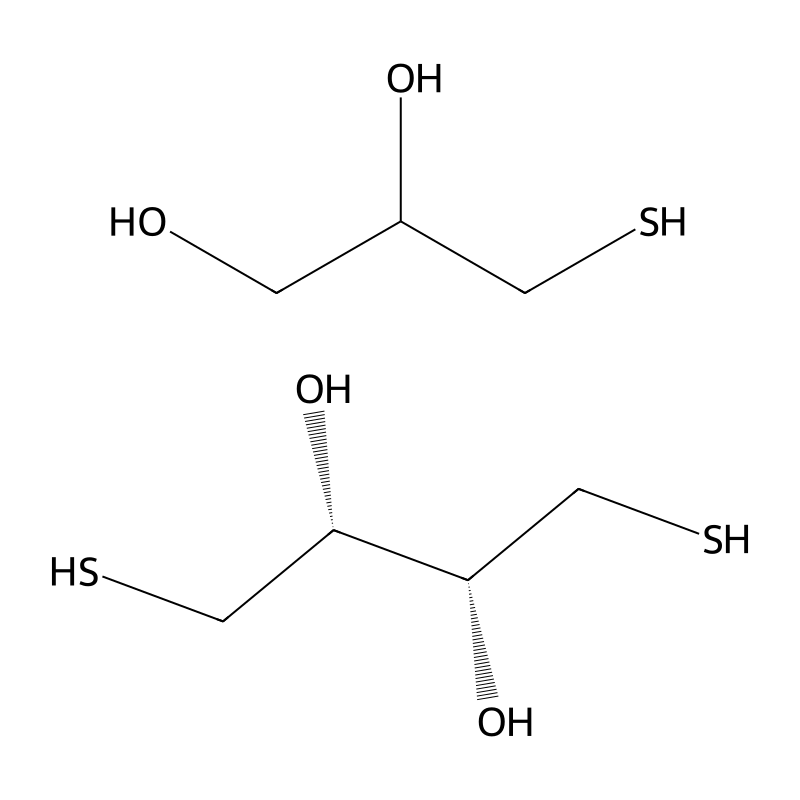

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol;3-sulfanylpropane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol; 3-sulfanylpropane-1,2-diol is a complex organic molecule featuring multiple functional groups, including sulfanyl (thiol) and hydroxyl (alcohol) groups. This compound is notable for its stereochemistry, with specific configurations at the 2 and 3 positions contributing to its unique chemical and biological properties. The presence of sulfanyl groups suggests potential applications in various fields, including medicinal chemistry and materials science.

The mechanism of action of DTT/TG12 in FABMS and liquid SIMS involves several processes:

- Dissolution/Dispersion: The sample is embedded or dissolved in the DTT/TG12 matrix.

- Desorption/Vaporization: Under vacuum conditions, the matrix facilitates the vaporization or desorption of sample molecules.

- Ionization: High-energy atoms (FABMS) or primary ions (liquid SIMS) collide with the matrix and sample molecules, generating charged analyte ions.

FABMS

FABMS is a soft ionization technique used to analyze non-volatile and thermally labile biomolecules. DTT/TG12 acts as a liquid matrix in FABMS, helping to dissolve, ionize, and vaporize the sample for analysis. The properties of DTT/TG12, such as their low volatility and ability to form hydrogen bonds with biomolecules, contribute to this process [].

Liquid SIMS

Similar to FABMS, liquid SIMS is another soft ionization technique for analyzing complex biomolecules. Here, DTT/TG12 serves a similar role as a liquid matrix, facilitating sample preparation and ionization for mass spectrometric analysis [].

While DTT/TG12 itself is not used for research purposes, it plays a crucial role in enabling the analysis of various biomolecules through FABMS and liquid SIMS. These techniques find applications in various scientific research fields, including:

Protein and peptide analysis

FABMS and liquid SIMS can be used to determine the molecular weight, sequence, and post-translational modifications of proteins and peptides [, ].

Glycobiology

These techniques can be employed to study the structure and function of carbohydrates (glycans) attached to proteins and lipids [].

Drug discovery

FABMS and liquid SIMS can be used to identify and characterize potential drug candidates by analyzing their interaction with biomolecules [].

- Nucleophilic Substitution Reactions: The thiol groups can act as nucleophiles, participating in substitution reactions with electrophiles.

- Oxidation-Reduction Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds, while the thiol groups can be oxidized to form disulfides.

- Formation of Esters: The hydroxyl groups can react with carboxylic acids to form esters.

- Condensation Reactions: The compound can participate in condensation reactions to form larger molecules or polymers.

These reactions are facilitated by various enzymes in biological systems, which catalyze the transformation of substrates into products through specific pathways

The biological activity of (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol; 3-sulfanylpropane-1,2-diol is primarily attributed to its thiol groups. Compounds containing thiols are known for their antioxidant properties, which can protect cells from oxidative stress. Additionally, they may exhibit antimicrobial and anti-inflammatory activities. Research indicates that similar compounds can modulate enzyme activities and influence metabolic pathways .

The synthesis of this compound can be achieved through several methods:

- Direct Synthesis from Precursors: Starting materials such as butane-2,3-diol can be reacted with hydrogen sulfide or thiolating agents to introduce sulfanyl groups.

- Multi-step Synthesis: A more complex synthesis might involve several steps, including protection-deprotection strategies for hydroxyl groups and subsequent thiolation.

- Biocatalytic Methods: Enzymatic approaches using specific thiolases or other relevant enzymes could facilitate the formation of the compound under mild conditions.

These methods highlight the versatility in synthesizing such compounds while maintaining control over stereochemistry

The applications of (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol; 3-sulfanylpropane-1,2-diol extend across various fields:

Interaction studies involving this compound often focus on its reactivity with biological targets. For example:

- Enzyme Inhibition Studies: Investigating how the compound inhibits enzymes involved in oxidative stress pathways can provide insights into its potential therapeutic effects.

- Binding Affinity Studies: Evaluating how well the compound binds to various receptors or proteins can help understand its mechanism of action.

Such studies are crucial for elucidating the pharmacological potential of compounds with similar structures .

Several compounds share structural similarities with (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol; 3-sulfanylpropane-1,2-diol, each exhibiting unique characteristics:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,4-Butanedithiol | Two thiol groups on a butane backbone | Strong reducing agent; used in organic synthesis |

| 2-Mercaptoethanol (Beta-Mercaptoethanol) | Thiol group attached to an ethanol backbone | Commonly used as a reducing agent in biochemistry |

| Dithiothreitol (DTT) | Contains two thiol groups with a tetrahydrofuran ring | Widely used in biochemistry for reducing disulfides |

These compounds highlight the diversity within thiol-containing molecules and their varying applications based on structural nuances .